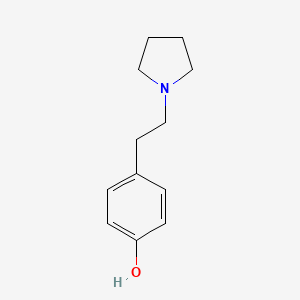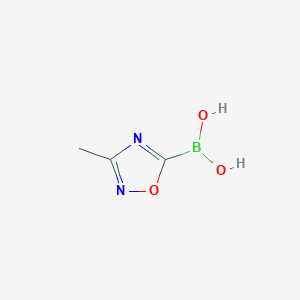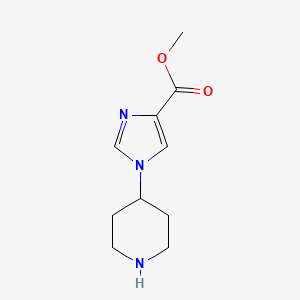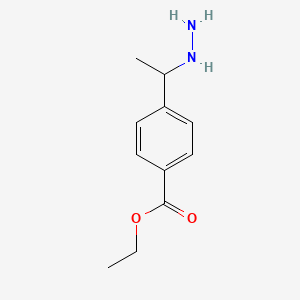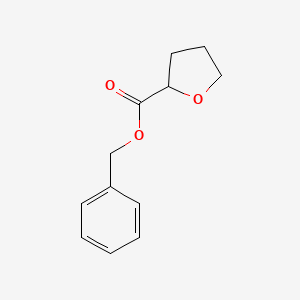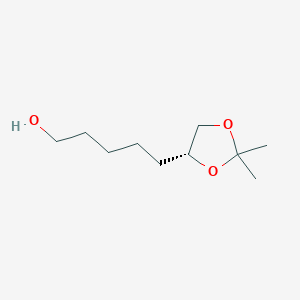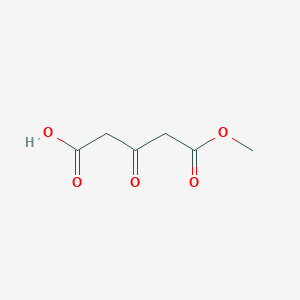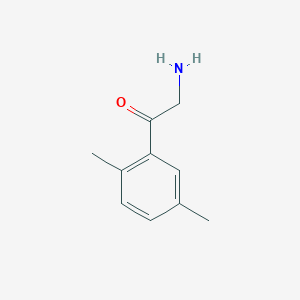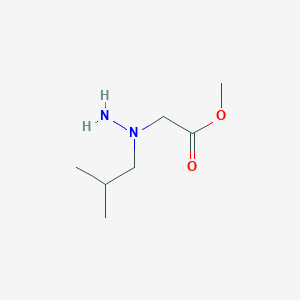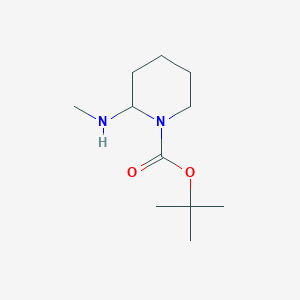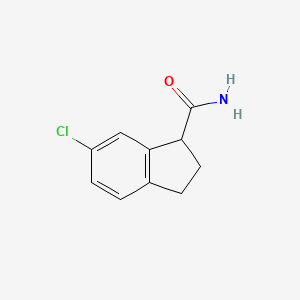
(3-Bromopropyl)cyclopropane
Übersicht
Beschreibung
“(3-Bromopropyl)cyclopropane” is a chemical compound with the molecular formula C6H11Br . It has a molecular weight of 163.06 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon ring (cyclopropane) with a three-carbon chain (propyl) attached, one of which is a bromine atom . The InChI code for this compound is 1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a molecular weight of 163.06 . The specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Coherent Dynamics in Complex Elimination Reactions
The study of 1,3-dibromopropane's elimination reaction using femtosecond time-resolved mass spectrometry revealed the formation of the 3-bromopropyl radical, which then reacts to yield cyclopropane. This research highlights the complex reaction dynamics and the role of (3-Bromopropyl)cyclopropane in the process (Kötting et al., 2002).
Structural and Electronic Properties of Cyclopropanes
A comprehensive investigation into the properties of cyclopropane, including its structural, electronic, and bonding nature, was conducted. The study explored the effects of substituting heteroatoms and halogens on cyclopropane, emphasizing the reactivity of these compounds in drug discovery (Ubana et al., 2020).
Cyclopropanation Reactions in Organic Chemistry
Cyclopropanes, including derivatives like this compound, are essential in organic chemistry, especially in enantioselective synthesis. They serve as versatile synthetic intermediates in the creation of more functionalized compounds. This research underscores the significance of cyclopropanation reactions in synthesizing natural and unnatural products (Lebel et al., 2003).
Applications in Natural Product Synthesis
Activated cyclopropanes are used in diverse processes involving cyclopropanation, ring-opening, and cyclization to form key natural product skeletons. This illustrates the vital role of cyclopropanes in synthesizing complex natural products (Tang & Qin, 2012).
Asymmetric Synthesis of Polysubstituted Cyclopropanes
The preparation of enantiomerically enriched cyclopropanes, through catalytic and asymmetric direct functionalization, highlights the growing interest in cyclopropanes within molecular structures exhibiting a range of biological properties (Dian & Marek, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropane derivatives are known to interact with various biological targets, influencing their function .
Mode of Action
Cyclopropane derivatives are known to interact with their targets, leading to changes in the target’s function . The bromopropyl group may also play a role in these interactions.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of cyclopropane derivatives can vary widely depending on their chemical structure .
Result of Action
Cyclopropane derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Bromopropyl)cyclopropane. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
3-bromopropylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONZYQFNWMIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78300-38-6 | |
| Record name | (3-bromopropyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



